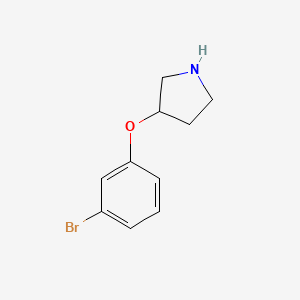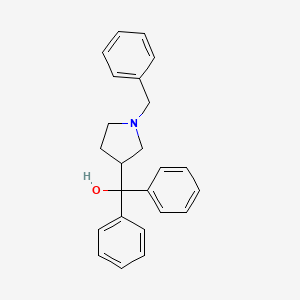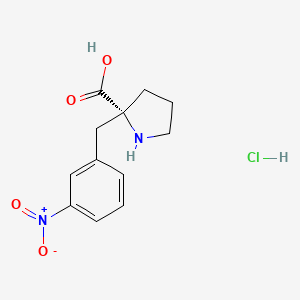![molecular formula C17H23NO4 B1500247 4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID](/img/structure/B1500247.png)
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID is a chemical compound with the molecular formula C17H23NO4. It is a derivative of benzoic acid and contains a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. One common method involves the cyclization of a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment to the Benzoic Acid Moiety: The protected piperidine ring is then coupled with a benzoic acid derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents like DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are used in the presence of solvents like DMF or DCM.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine derivative of the piperidine ring.
Coupling Reactions: The products are typically amide-linked compounds.
Applications De Recherche Scientifique
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid
- (S)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid
- (S)-4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid
Uniqueness
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID is unique due to the specific position of the piperidine ring and the Boc protecting group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
Clé InChI |
KRTMMQOFFHMEON-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















